molecular formula C17H16N4O2 B5064652 1-ethyl-7-methyl-4-oxo-N-3-pyridinyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N-3-pyridinyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B5064652
M. Wt: 308.33 g/mol
InChI Key: VZZRTARMOCWINK-UHFFFAOYSA-N
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Description

This compound is also known as Nalidixic acid sodium salt . It is a quinolone compound and its empirical formula is C12H11N2NaO3 . It is an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . It inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .


Synthesis Analysis

The synthesis of this compound involves the merger of two independent moieties i.e., nalidixic acid hydrazide and 1,3-diphenylprop-2-en-1-ones . The reaction times of microwave-assisted reactions have been compared with the reactions carried out under conventional reaction conditions, which show a marked decrease in reaction times and a significant increase in yields .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several different elements. The compound is a hybrid molecule, combining the structures of nalidixic acid and 1,3-diphenylprop-2-en-1-ones . The crystal structure of one representative of the synthesized series has been presented .


Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is part of a series of novel N′-(1,3-diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides . The reaction with a series of substituted 1,3-diphenyl propenones leads to the formation of these compounds .


Physical And Chemical Properties Analysis

The compound is a powder . Its empirical formula is C12H11N2NaO3 and its molecular weight is 254.22 . The compound is soluble in water .

Mechanism of Action

The compound acts as an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . It interferes with DNA synthesis and inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 . It has hazard statements H302 - H351 and precautionary statements P202 - P264 - P270 - P280 - P301 + P312 - P308 + P313 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-3-21-10-14(17(23)20-12-5-4-8-18-9-12)15(22)13-7-6-11(2)19-16(13)21/h4-10H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZRTARMOCWINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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